2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol
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Overview
Description
2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is a compound that belongs to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry
Preparation Methods
The synthesis of 2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroisoquinoline core, which can then be further functionalized to introduce the phenol group.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative disorders and infectious diseases . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors and enzymes, which can modulate various physiological processes . The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol include other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its substituted analogs . These compounds share the tetrahydroisoquinoline core but differ in their substituents, which can significantly impact their biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline and phenol moieties, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17/h1-8,18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGQUIKWUXLXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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